molecular formula C₅H₇NaO₄ B1148308 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt CAS No. 67761-53-9

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt

Cat. No.: B1148308
CAS No.: 67761-53-9
M. Wt: 154.1
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Properties

CAS No.

67761-53-9

Molecular Formula

C₅H₇NaO₄

Molecular Weight

154.1

Synonyms

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Monosodium Salt; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the reaction of 2-methyl-3-oxo-butanoic acid with sodium hydroxide . The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

    Oxidation: The major product is 2-methyl-3-oxo-butanoic acid.

    Reduction: The major product is 2-hydroxy-2-methyl-3-oxobutanol.

    Substitution: The major products depend on the substituting cation but can include various metal salts of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid.

Scientific Research Applications

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions . The compound interacts with α-hydroxy-β-keto (or -β-imino)carboxylate anions, converting hydroxy groups to keto groups. This reaction is facilitated by the presence of oxidizing agents and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is unique due to its specific reactivity in oxidative decarboxylation reactions and its role as a building block in organic synthesis. Its ability to convert hydroxy groups to keto groups makes it valuable in various chemical and biological applications .

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